N-(4-fluorophenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on synthesizing derivatives similar to N-(4-fluorophenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide and analyzing their structures. For instance, Sunder and Maleraju (2013) synthesized derivatives possessing anti-inflammatory activity, highlighting the compound's potential in medicinal chemistry (Sunder & Maleraju, 2013). Similarly, the crystal structures of related (oxothiazolidin-2-ylidene)acetamides were described by Galushchinskiy et al. (2017), providing insights into their molecular configurations (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Antimicrobial and Anti-inflammatory Applications
Several studies have investigated the antimicrobial and anti-inflammatory potentials of compounds structurally related to this compound. Baviskar, Khadabadi, and Deore (2013) synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives to determine their antimicrobial activity, indicating the structural versatility of these compounds for such applications (Baviskar, Khadabadi, & Deore, 2013). Deep et al. (2012) also synthesized derivatives with potential analgesic and anti-inflammatory activity, further showcasing the compound's relevance in developing therapeutic agents (Deep, Jain, Sharma, Phogat, & Malhotra, 2012).
Anticancer and Kinase Inhibitory Activities
The compound and its derivatives have been explored for their potential anticancer and kinase inhibitory activities. For example, Fallah-Tafti et al. (2011) synthesized N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives containing thiazole instead of pyridine and evaluated them for Src kinase inhibitory activities, contributing to anticancer research (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-1,3-thiazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3S/c20-10-5-7-11(8-6-10)21-15(26)9-14-17(27)23-19(29-14)25-24-16-12-3-1-2-4-13(12)22-18(16)28/h1-8,14,22,28H,9H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARVBHLDFZJANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC(=O)C(S3)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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